1-(5-Hydroxy-2-methoxyphenyl)ethanone

Description

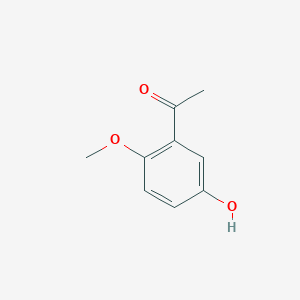

1-(5-Hydroxy-2-methoxyphenyl)ethanone (CAS: 705-15-7), also known as 2'-hydroxy-5'-methoxyacetophenone, is a phenolic ketone with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Structurally, it features a methoxy group at position 2 and a hydroxyl group at position 5 on the aromatic ring (Figure 1).

Properties

IUPAC Name |

1-(5-hydroxy-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJPJXMHVXRICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556575 | |

| Record name | 1-(5-Hydroxy-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31405-60-4 | |

| Record name | 1-(5-Hydroxy-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-hydroxy-2-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Hydroxy-2-methoxyphenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyacetophenone with methoxy reagents under controlled conditions. For example, the treatment of 2-hydroxyacetophenone with methoxyacetonitrile in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 5-methoxy-2-hydroxybenzaldehyde.

Reduction: Formation of 1-(5-hydroxy-2-methoxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Hydroxy-2-methoxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals or antimicrobial activity by disrupting microbial cell membranes .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of hydroxyl and methoxy groups critically affects electronic distribution and hydrogen-bonding capacity. For example, analogs with hydroxyl groups at position 2 (vs. 5) show altered α-glucosidase inhibition .

α-Glucosidase Inhibitory Activity

This compound and its analogs exhibit notable α-glucosidase inhibitory activity, a therapeutic target for diabetes management:

| Compound Name | IC₅₀ (μM) | Binding Energy (kcal/mol) | Key Structural Determinants |

|---|---|---|---|

| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) | 12.3 | -0.87 | Two hydroxyl groups (2,5), methoxy (4) |

| 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone (9) | 14.8 | -0.92 | Hydroxyls at 2,3; methoxy at 4 |

| This compound | N/A | N/A | Single hydroxyl (5), methoxy (2) |

| Gallic acid (positive control) | 8.5 | -1.34 | Three hydroxyl groups |

Findings :

- Hydroxylation Impact : Increasing hydroxyl groups (e.g., compounds 8 and 9) enhances inhibitory activity by forming additional hydrogen bonds with α-glucosidase .

- Methoxy Position : Methoxy at position 4 (vs. 2) in analogs reduces steric hindrance, improving binding affinity .

Antibacterial Activity

- Schiff Base Analogs: Schiff bases derived from hydroxy-acetophenones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show activity against E. coli and Salmonella Typhi (MIC: 32–64 μg/mL) .

- Phenolic Ketones: Hydroxyl-rich analogs exhibit better Gram-positive bacterial inhibition due to enhanced membrane disruption .

Physicochemical Properties

The physicochemical profile of this compound is influenced by its substituents:

Biological Activity

1-(5-Hydroxy-2-methoxyphenyl)ethanone, also known as 2-Hydroxy-5-methoxyacetophenone, is an organic compound with the molecular formula C9H10O3. It has garnered interest in the scientific community due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10O3

- Molecular Weight : 166.1739 g/mol

- IUPAC Name : this compound

The compound features hydroxy and methoxy groups on a phenyl ring, which are believed to play a crucial role in its biological interactions.

This compound's biological activity is hypothesized to stem from the interactions of its functional groups with various biological targets. The hydroxy group may participate in hydrogen bonding, while the methoxy group can enhance lipophilicity, facilitating cellular uptake.

Potential Mechanisms:

- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.

- Antimicrobial Effects : It has been studied for its ability to inhibit microbial growth.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to reduce oxidative stress markers in cell cultures.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

In animal models, this compound has been observed to inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that this compound significantly reduced lipid peroxidation in liver tissues compared to controls.

Antimicrobial Evaluation

In a comparative study assessing the antimicrobial properties of several phenolic compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as a natural preservative or therapeutic agent .

Anti-inflammatory Mechanism Investigation

A recent investigation into the anti-inflammatory mechanisms revealed that this compound downregulated NF-kB signaling pathways in macrophages exposed to lipopolysaccharides (LPS). This downregulation correlated with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Similarity | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| 1-(4-Hydroxy-3-methoxyphenyl)ethanone | Moderate | Moderate | High | Moderate |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | High | Low | Moderate | High |

| 1-(5-Methyl-2-hydroxyphenyl)ethanone | Low | High | Low | Low |

This table illustrates that while some compounds exhibit strong activities in one area, this compound shows balanced potential across multiple biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.